1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-diethylpiperidine-3-carboxamide
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Overview
Description
The compound “5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol” is a heterocyclic compound with a high degree of structural diversity . It has a molecular formula of C18H13N3O, an average mass of 287.315 Da, and a monoisotopic mass of 287.105865 Da . This compound belongs to the class of organic compounds known as phenylpyrroles, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .
Synthesis Analysis
While the exact synthesis process for “1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-diethylpiperidine-3-carboxamide” is not available, similar compounds have been synthesized. For example, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
The molecular structure of “5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol” includes a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .Physical and Chemical Properties Analysis
The compound “5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol” has a molecular formula of C18H13N3O, an average mass of 287.315 Da, and a monoisotopic mass of 287.105865 Da . It is much weaker base than pyridine and soluble in water .Properties
IUPAC Name |
1-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)-N,N-diethylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O/c1-3-31(4-2)28(34)22-14-11-17-32(18-22)26-25-24(21-12-7-5-8-13-21)19-33(27(25)30-20-29-26)23-15-9-6-10-16-23/h5-10,12-13,15-16,19-20,22H,3-4,11,14,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJTXWORQCVDES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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